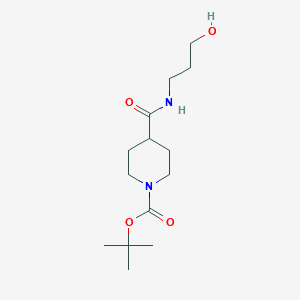
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid is a compound with a complex structure, characterized by the presence of an amino group, a hydroxyl group, and a chlorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-methoxyphenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(3-chlorophenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(4-chloro-3-methoxyphenyl)-3-hydroxypropanoic acid
Uniqueness
2-Amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO4 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-7-3-2-5(4-6(7)11)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15) |
InChI Key |
IAXULURFIVPXOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



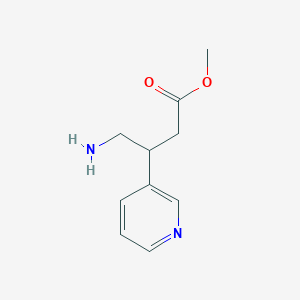
![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)
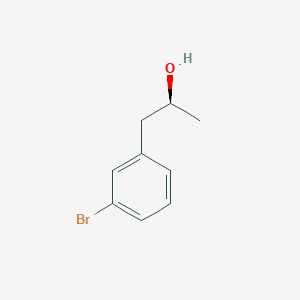
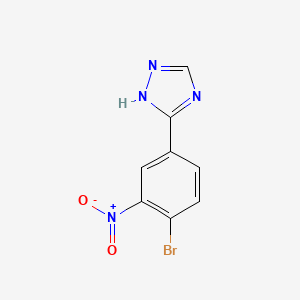
![7-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13552345.png)
![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
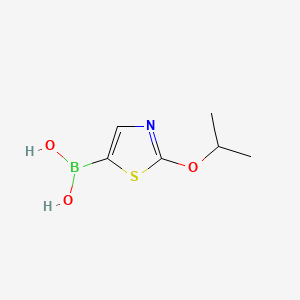
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
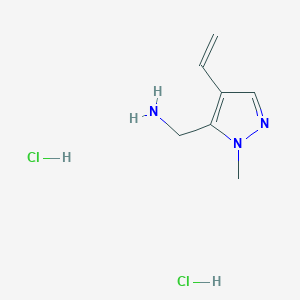
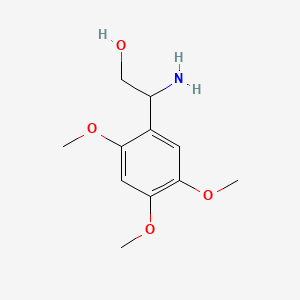
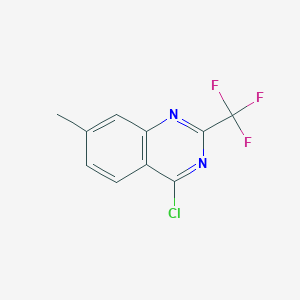
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)
